molecular formula C16H14ClN5O2 B2866854 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide CAS No. 1005306-06-8

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide

Cat. No.: B2866854
CAS No.: 1005306-06-8
M. Wt: 343.77
InChI Key: CSXVMMIMAWMZRE-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide is a tetrazole-based small molecule characterized by a 4-chlorophenyl-substituted tetrazole ring linked via a methylene group to a 2-methoxybenzamide moiety. Its molecular formula is C₁₆H₁₄ClN₅O, with a molecular weight of 327.77 g/mol .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-14-5-3-2-4-13(14)16(23)18-10-15-19-20-21-22(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXVMMIMAWMZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Coupling Reaction: The tetrazole derivative is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core tetrazole scaffold is shared with several derivatives, but variations in substituents significantly influence physicochemical properties and biological activity. Key analogues include:

N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide
  • Molecular Formula : C₁₆H₂₀ClN₅O
  • Molecular Weight : 333.82 g/mol
  • Key Differences : Replaces the 2-methoxybenzamide with a 2-cyclohexylacetamide group.
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide
  • Molecular Formula : C₁₆H₁₄ClN₅O
  • Molecular Weight : 327.77 g/mol
  • Key Differences : Substitutes the 2-methoxy group with a 4-methylbenzamide.
  • Implications : The methyl group at the para position may alter steric interactions in target binding compared to the ortho-methoxy derivative.
Triazole-Based Analogues (e.g., Compound d24)
  • Structure : Features a triazole ring instead of tetrazole, with a purine-derived substituent .
  • Key Differences : Triazoles (5-membered, 3 nitrogen atoms) vs. tetrazoles (5-membered, 4 nitrogen atoms).
  • Implications : Reduced nitrogen content may decrease polarity and hydrogen-bonding capacity, affecting target selectivity.
Antitumor Activity
  • Tetrazole Derivatives : Compounds with 4-chlorophenyl-tetrazole scaffolds, such as those in , demonstrate antitumor activity against NCI-H522 lung cancer cells (GP values ~68–86%) . The 2-methoxybenzamide group in the target compound may enhance solubility, improving bioavailability compared to lipophilic analogues like the cyclohexyl derivative .
Enzyme Inhibition
  • HDAC Inhibitors : Analogues like II-6h (), which incorporate hydroxamic acid groups, exhibit histone deacetylase (HDAC) inhibition. The target compound’s benzamide group may mimic hydroxamate-zinc chelation, though with lower potency .
Solubility and LogP
  • Target Compound : The 2-methoxy group increases polarity (predicted LogP ~2.5) compared to cyclohexyl (LogP ~3.5) or methylbenzamide derivatives.
  • Impact : Balanced lipophilicity may optimize absorption and blood-brain barrier penetration.

Data Table: Key Properties of Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity
Target Compound C₁₆H₁₄ClN₅O 327.77 2-Methoxybenzamide Under investigation (HDACi)
N-{[1-(4-Chlorophenyl)-tetrazol-5-yl]methyl}-2-cyclohexylacetamide C₁₆H₂₀ClN₅O 333.82 2-Cyclohexylacetamide Not reported
d24 (Triazole derivative) C₂₀H₁₇ClFN₆O₃ ~465.84 Purinyl substituent Antitumor activity
II-6h (HDAC inhibitor) C₂₄H₂₇N₅O₃ ~437.51 Hydroxamic acid HDAC inhibition

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, and a methoxybenzamide moiety that may enhance its therapeutic efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN5O2C_{16}H_{16}ClN_5O_2 with a molecular weight of approximately 353.78 g/mol. The presence of the 4-chlorophenyl group is significant as it often correlates with increased biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For instance, derivatives containing tetrazole rings have been reported to exhibit activity against various bacterial strains.
  • Antiviral Properties : Compounds with structural similarities to this compound have demonstrated antiviral effects against viruses such as HBV and HCV by enhancing intracellular levels of antiviral proteins like APOBEC3G .

Study 1: Antiviral Activity

In a study evaluating N-phenylbenzamide derivatives, it was found that compounds with similar structures could inhibit HBV replication effectively. The mechanism involved increasing intracellular levels of APOBEC3G, leading to reduced viral load in treated cells. The IC50 values for these derivatives ranged from 1.99 µM to 3.30 µM against HBV in vitro, indicating potent antiviral activity .

Study 2: Antimicrobial Screening

A series of related compounds were tested for their antimicrobial efficacy against various bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound could possess similar properties due to its structural features .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer
N-(5-Aryl-tetrazol-1-yl)benzenesulfonamidesVariations in aryl groupsDiverse biological activities

The proposed mechanism of action for this compound involves interaction with specific biological targets such as viral proteins or bacterial enzymes. The tetrazole ring may facilitate binding to these targets due to its unique electronic properties.

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